molecular formula C11H7F6NO2 B14620848 3-Phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one CAS No. 57750-02-4

3-Phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one

Cat. No.: B14620848
CAS No.: 57750-02-4
M. Wt: 299.17 g/mol
InChI Key: LQRGCVIOMIOBSS-UHFFFAOYSA-N
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Description

3-Phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one is a chemical compound known for its unique structure and properties It features a phenyl group attached to an oxazolidinone ring, which is further substituted with two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one typically involves the reaction of phenyl isocyanate with a suitable trifluoromethyl-substituted epoxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, amines, and substituted phenyl compounds.

Scientific Research Applications

3-Phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The oxazolidinone ring structure provides a unique framework for binding to biological targets, potentially influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-2,2-bis(trifluoromethyl)-2,5-dihydrofuran
  • 2,2-Bis(trifluoromethyl)-1,3-oxazolidin-5-one

Uniqueness

3-Phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one is unique due to the presence of both the phenyl group and the trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

57750-02-4

Molecular Formula

C11H7F6NO2

Molecular Weight

299.17 g/mol

IUPAC Name

3-phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one

InChI

InChI=1S/C11H7F6NO2/c12-10(13,14)9(11(15,16)17)18(6-8(19)20-9)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

LQRGCVIOMIOBSS-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC(N1C2=CC=CC=C2)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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